BenchChemオンラインストアへようこそ!

3-benzyl-8-fluoro-5-(2-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

TRPV1 antagonism pain ion channel pharmacology

3-Benzyl-8-fluoro-5-(2-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one (CAS 1185072-16-5; also catalogued as SAR-115740, CAS 1253734-75-6) is a synthetic small molecule belonging to the pyrimido[5,4-b]indol-4(5H)-one chemotype. It bears a C8-fluoro substituent on the indole ring, an N3-benzyl group, and an N5-(2-fluorobenzyl) group, yielding the molecular formula C24H17F2N3O (MW 401.4).

Molecular Formula C24H17F2N3O
Molecular Weight 401.417
CAS No. 1185072-16-5
Cat. No. B2466776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-benzyl-8-fluoro-5-(2-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
CAS1185072-16-5
Molecular FormulaC24H17F2N3O
Molecular Weight401.417
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C=NC3=C(C2=O)N(C4=C3C=C(C=C4)F)CC5=CC=CC=C5F
InChIInChI=1S/C24H17F2N3O/c25-18-10-11-21-19(12-18)22-23(29(21)14-17-8-4-5-9-20(17)26)24(30)28(15-27-22)13-16-6-2-1-3-7-16/h1-12,15H,13-14H2
InChIKeySYCXIXZSJWUMFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Benzyl-8-fluoro-5-(2-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one (CAS 1185072-16-5): Compound Class and Core Identity


3-Benzyl-8-fluoro-5-(2-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one (CAS 1185072-16-5; also catalogued as SAR-115740, CAS 1253734-75-6) is a synthetic small molecule belonging to the pyrimido[5,4-b]indol-4(5H)-one chemotype [1]. It bears a C8-fluoro substituent on the indole ring, an N3-benzyl group, and an N5-(2-fluorobenzyl) group, yielding the molecular formula C24H17F2N3O (MW 401.4) . The compound has been characterized as a selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) cation channel [2] and was advanced to Phase 1 clinical evaluation by Sanofi for inflammatory and neuropathic pain indications [3].

Why Generic Substitution Is Not Advisable for 3-Benzyl-8-fluoro-5-(2-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one (CAS 1185072-16-5)


The pyrimido[5,4-b]indol-4(5H)-one scaffold supports diverse substitution patterns at N3, N5, and C8 that profoundly alter target selectivity and potency [1]. Even within the TRPV1 antagonist space, subtle positional variations — such as relocating the fluorobenzyl group from N5 (2-fluoro) to N3 (4-fluoro) while simultaneously shifting the benzyl group to N5 — produce a constitutional isomer (CAS 1216775-76-6) with identical molecular formula and mass, yet the isomer lacks documented TRPV1 antagonism data altogether, indicating that specific spatial presentation of the two aryl groups is critical for target engagement . Furthermore, the presence of the C8-fluoro substituent differentiates this compound from non-fluorinated or C8-aryl pyrimido[5,4-b]indoles that were optimized as TLR4 agonists rather than TRPV1 antagonists, highlighting that even minor scaffold modifications can switch the primary pharmacological target [1]. Consequently, generic interchange based solely on the core heterocycle or molecular formula cannot preserve the intended pharmacological profile.

Quantitative Differentiation Evidence for 3-Benzyl-8-fluoro-5-(2-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one (CAS 1185072-16-5)


TRPV1 Antagonist Potency: 7–15 nM IC50 vs. Micromolar Pyrimido[5,4-b]indole Comparators

SAR-115740 (the target compound) exhibits IC50 values of 7 nM (capsaicin-induced activation, pH 5.5) and 15 nM (NADA-induced activation) at human TRPV1 expressed in HEK293 cells [1]. In contrast, a structurally simpler pyrimido[5,4-b]indole derivative, 8-fluoro-4-(4-phenylpiperazin-1-yl)-5H-pyrimido[5,4-b]indole (BDBM36897), displays an EC50 of 9,520 nM (approximately 9.5 µM) in a related TRPV1 assay [2]. Another analog, 4-(1-piperidinyl)-5H-pyrimido[5,4-b]indole (BDBM42037), shows IC50 > 42,000 nM [3]. The >1,300-fold potency gap underscores the critical contribution of the specific N3-benzyl and N5-(2-fluorobenzyl) substitution to TRPV1 antagonist activity.

TRPV1 antagonism pain ion channel pharmacology

Developmental Toxicity: Positive H9 Cell Assay Signal vs. Clinically Advanced TRPV1 Antagonist AMG 517

SAR-115740 has been explicitly reported to exhibit developmental toxicity in H9 human embryonic stem cell experiments [1]. This represents a toxicological liability not prominently associated with the clinical-stage 4-oxopyrimidine TRPV1 antagonist AMG 517, which reached Phase 1b clinical trials and was profiled in rodent developmental models without publicly reported H9-cell toxicity [2]. The differential toxicological signal means SAR-115740 may serve as a reference compound for interrogating TRPV1 antagonist-mediated developmental toxicity mechanisms — a role for which AMG 517 is unsuitable.

developmental toxicity H9 embryonic stem cells safety pharmacology

Positional Isomer Differentiation: N5-(2-Fluorobenzyl) vs. N3-(4-Fluorobenzyl) Substitution Pattern

The target compound (N3-benzyl, N5-(2-fluorobenzyl), C8-fluoro) and its constitutional isomer 5-benzyl-8-fluoro-3-(4-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one (CAS 1216775-76-6) share identical molecular formula (C24H17F2N3O) and molecular weight (401.4 Da), differing only in the positions of the benzyl and fluorobenzyl groups on the pyrimido[5,4-b]indole scaffold . Despite this superficial similarity, the isomer lacks any published TRPV1 activity data in authoritative databases such as ChEMBL or BindingDB, contrasting sharply with the well-documented TRPV1 antagonist profile of the target compound (IC50 = 7–15 nM) [1]. This absence of evidence strongly suggests that the specific N5-(2-fluorobenzyl) geometry is a requisite pharmacophoric element for TRPV1 engagement.

structure-activity relationship positional isomerism TRPV1 selectivity

Human Clinical Phase 1 Data Availability: Differentiator from Preclinical-Only Pyrimido[5,4-b]indole TRPV1 Antagonists

SAR-115740 (originated by Sanofi-aventis) reached Phase 1 clinical evaluation for inflammatory pain and neuropathic pain, with trials conducted in France as of February 2009 [1]. This clinical-stage advancement distinguishes it from the vast majority of pyrimido[5,4-b]indole derivatives, which remain at the preclinical discovery or lead-optimization stage — including the TLR4 agonist series (Chan et al., 2013) that never progressed beyond in vitro and murine models [2]. While development was subsequently discontinued (no recent reports as of November 2017) [1], the existence of human pharmacokinetic, tolerability, and safety data generated during Phase 1 provides a reference dataset unavailable for preclinical-only analogs.

clinical pharmacokinetics Phase 1 translational pharmacology

Recommended Research and Application Scenarios for 3-Benzyl-8-fluoro-5-(2-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one (CAS 1185072-16-5)


TRPV1 Antagonist Reference Standard for Ion Channel Screening Campaigns

With validated IC50 values of 7–15 nM at human TRPV1 in HEK293 cells, SAR-115740 serves as a nanomolar-potency reference antagonist for benchmarking novel TRPV1 inhibitors in fluorescence-based calcium-flux or electrophysiological assays. Its well-defined activity against both capsaicin- and NADA-induced activation modes [1] enables multi-modal pharmacological profiling of candidate compounds.

Developmental Toxicity Positive Control in H9 Stem Cell-Based Safety Screening

SAR-115740 exhibits developmental toxicity in H9 human embryonic stem cell assays [2]. This property qualifies it as a positive-control compound for in vitro developmental toxicity screening platforms, particularly in programs evaluating the teratogenic potential of TRPV1-targeted therapeutics or comparing toxicity profiles across TRPV1 antagonist chemotypes.

Clinical Benchmarking Tool for TRPV1 Antagonist Translational Programs

As the only reported pyrimido[5,4-b]indol-4(5H)-one derivative to have entered Phase 1 clinical trials (Sanofi; inflammatory pain and neuropathic pain) [3], SAR-115740 offers a unique translational benchmark. Programs developing next-generation TRPV1 antagonists can reference its clinical development package — including human tolerability and pharmacokinetic data — to contextualize preclinical efficacy and safety findings, even though its own development was subsequently discontinued.

Quote Request

Request a Quote for 3-benzyl-8-fluoro-5-(2-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.